3-(5-Thiazolyl)-2-propen-1-ol
Description
3-(5-Thiazolyl)-2-propen-1-ol is a thiazole derivative characterized by a hydroxyl-bearing propenol chain attached to the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, often associated with diverse biological activities, including enzyme inhibition and antioxidant properties . This article compares its hypothetical properties with structurally related thiazole derivatives based on published data.
Properties
Molecular Formula |
C6H7NOS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
3-(1,3-thiazol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h1-2,4-5,8H,3H2 |
InChI Key |
GJZOOVBWXNLVEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C=CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 3-(5-Thiazolyl)-2-propen-1-ol: Features a hydroxylated propenol chain at the 5-position of the thiazole ring. The hydroxyl group may enhance solubility and antioxidant activity, while the conjugated double bond could influence reactivity.
- Hindered Phenolic Aminothiazoles (e.g., 4-amino-2-(phenylamino)-5-thiazolylmethanone): Bulky tert-butyl and phenolic groups improve steric hindrance and radical scavenging capacity .
- Thiazolylazo Derivatives (e.g., 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol): Azo linkages and aromatic systems enhance stability and chelation properties .
Enzyme Inhibition :
- α-Glucosidase Inhibition: Phenolic aminothiazole derivative: IC50 = 117 µM (vs. acarbose: 48.3 µM) .
- α-Amylase Inhibition: Methylphenyl-substituted aminothiazole: IC50 = 283 µM (vs. acarbose: 532 µM) . this compound: The hydroxyl group might enable hydrogen bonding with enzyme active sites, but absence of aromatic amines could limit efficacy.
Antioxidant Activity :
- Methoxyphenylamino thiazole: Superior to butylated hydroxyanisole (BHA) in DPPH assay and outperformed vitamin C in FRAP assays .
- This compound: The propenol hydroxyl group may act as a radical scavenger, though lack of electron-donating substituents (e.g., methoxy) could reduce activity compared to methoxyphenyl derivatives.
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